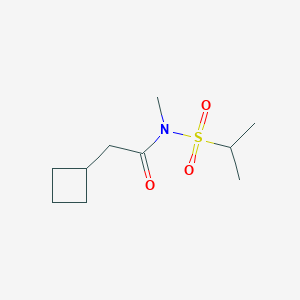![molecular formula C13H11N3S B7583789 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile, also known as MMBN, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMBN is a member of the benzonitrile family of compounds, which are known for their diverse range of pharmacological properties.
Mechanism of Action
The exact mechanism of action of 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile is not fully understood. However, it is believed that 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to induce apoptosis, or programmed cell death. 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has also been shown to inhibit the activity of certain enzymes involved in tumor growth and proliferation. In addition, 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile in lab experiments is its potent pharmacological activity. 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to have a wide range of effects on the body, making it a valuable tool for researchers studying a variety of diseases and conditions. However, one limitation of using 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile in lab experiments is its potential toxicity. 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to be toxic at high doses, which may limit its use in certain types of experiments.
Future Directions
There are many potential future directions for research on 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile. One area of interest is in the development of new cancer therapies based on 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile and other benzonitrile compounds. Another area of interest is in the development of new neuroprotective agents based on 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile. In addition, researchers may continue to study the mechanism of action of 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile and other benzonitrile compounds, in order to better understand their pharmacological properties and potential therapeutic applications.
Synthesis Methods
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile can be synthesized using a variety of methods, including the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride, followed by reaction with 2-chlorobenzonitrile. Another method involves the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride, followed by reaction with 2-cyanobenzyl chloride.
Scientific Research Applications
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer research, where 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to have potent anti-tumor activity. 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-[(5-methylpyrazin-2-yl)methylsulfanyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-10-7-16-12(8-15-10)9-17-13-4-2-3-11(5-13)6-14/h2-5,7-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSOCNPKAZFEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CSC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)






